molecular formula C19H18N4O2 B5669138 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

Cat. No.: B5669138
M. Wt: 334.4 g/mol
InChI Key: NKMOLSVTDNYYPU-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide is a complex organic compound that features a chromene ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the chromene ring, followed by the introduction of the pyrazole and pyridine rings through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-4-carboxamide
  • N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

Uniqueness

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(17-10-16(22-23-17)15-6-3-4-8-20-15)21-11-13-9-14-5-1-2-7-18(14)25-12-13/h1-8,10,13H,9,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMOLSVTDNYYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CNC(=O)C3=CC(=NN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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